(5Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-imino-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE: is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydroxy-methoxyphenyl group, and an imino group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidinone ring. The reaction conditions often include refluxing in ethanol or methanol, with the use of catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to achieve higher yields and purity, as well as employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the imino group can yield the corresponding amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: It has shown promise in biological studies as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further investigation in the field of medicinal chemistry.
Medicine: Preliminary studies suggest that the compound may possess anti-inflammatory and anticancer properties. Its mechanism of action in these contexts is still under investigation, but it is believed to interfere with specific cellular pathways involved in inflammation and cancer cell proliferation.
Industry: In the industrial sector, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The exact mechanism of action of (5Z)-5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE is not fully understood. it is believed to exert its effects through multiple pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microbial cells, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
- (5Z)-5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
- (5Z)-5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-THIONE
- (5Z)-5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-IMINE
Uniqueness: The presence of the hydroxy and methoxy groups on the phenyl ring, along with the imino group, imparts unique chemical and biological properties to (5Z)-5-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,
Properties
Molecular Formula |
C11H10N2O3S |
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Molecular Weight |
250.28 g/mol |
IUPAC Name |
(5Z)-2-amino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-3-2-6(4-7(8)14)5-9-10(15)13-11(12)17-9/h2-5,14H,1H3,(H2,12,13,15)/b9-5- |
InChI Key |
WCHCAGWRYJMMPY-UITAMQMPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N=C(S2)N)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N)O |
Origin of Product |
United States |
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